N-(2-ethoxyethyl)thian-3-amine
Description
Chemical Class and Structural Features of N-(2-ethoxyethyl)thian-3-amine
This compound is classified as a secondary amine and a thioether. The secondary amine classification arises from the nitrogen atom being bonded to two carbon-containing groups. evitachem.com The structure features a thian ring, which is a six-membered saturated heterocycle containing a sulfur atom. An ethoxyethyl group is attached to this ring via a nitrogen atom. evitachem.com Some sources indicate the molecular formula is C9H19NOS with a molecular weight of 189.32 g/mol . evitachem.com The synthesis of this compound can be achieved through the reaction of thian-3-amine (B2788540) with 2-ethoxyethanol. evitachem.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H19NOS | evitachem.com |
| Molecular Weight | 189.32 g/mol | evitachem.com |
| IUPAC Name | This compound | fluorochem.co.uk |
| Canonical SMILES | CCOCCNC1CCCSC1 | evitachem.com |
Research Significance of Substituted Cyclic Amines and Thioethers
The structural components of this compound, namely substituted cyclic amines and thioethers, are of considerable importance in various areas of chemical research.
Substituted Cyclic Amines: These are core structures in many biologically active molecules and are recognized as crucial building blocks in organic synthesis. rsc.org Cyclic amines, such as piperidines and pyrrolidines, are prevalent in natural products and pharmaceuticals. nih.govrsc.org The development of methods to synthesize and modify these structures is an active area of research, as it allows for the creation of diverse molecular frameworks with potential applications in medicinal chemistry. rsc.orgnih.gov For instance, research has focused on the synthesis of N-aryl substituted cyclic amines and the development of enantioselective reactions to produce chiral cyclic amines. rsc.orgtandfonline.com
Thioethers: The thioether functional group, characterized by a sulfur atom bonded to two organic groups, is also of great interest. ontosight.ai Thioethers are found in biologically important molecules and have applications in materials science and pharmaceuticals. ontosight.airesearchgate.net They are more stable than their ether counterparts and can be oxidized to form sulfoxides and sulfones. ontosight.ai The synthesis of thioethers is a significant area of study, with various methods being developed to create these sulfur-containing compounds. researchgate.nettaylorandfrancis.com
Overview of Academic Research Challenges and Opportunities for this compound
While specific research on this compound is not extensively documented in publicly available literature, the broader fields of cyclic amine and thioether chemistry suggest potential challenges and opportunities.
Challenges: A primary challenge in the synthesis of complex molecules like this compound can be achieving high yields and purity. evitachem.com The synthesis of substituted cyclic amines, in general, can be complex, with challenges in controlling stereochemistry. rsc.org Similarly, the synthesis of thioethers can sometimes involve the use of volatile and odorous thiols, prompting the development of alternative synthetic routes. researchgate.nettaylorandfrancis.com
Opportunities: The presence of both a secondary amine and a thioether functional group makes this compound a versatile intermediate for synthesizing more complex molecules. evitachem.com The amine group can be a site for further functionalization, while the thioether can undergo oxidation to produce sulfoxides and sulfones. evitachem.comontosight.ai This opens up avenues for its use in creating libraries of new compounds for screening in biological assays. Further research could explore its potential as a ligand in coordination chemistry or as a building block for novel materials. The development of more efficient and scalable synthetic routes to this compound would also be a valuable contribution to the field.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thian-3-amine |
| 2-ethoxyethanol |
| Sulfoxides |
| Sulfones |
| Piperidines |
| Pyrrolidines |
| Thiols |
Structure
3D Structure
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)thian-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-2-11-6-5-10-9-4-3-7-12-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
BDXCLEPCKUAZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CCCSC1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Ethoxyethyl Thian 3 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For N-(2-ethoxyethyl)thian-3-amine, the analysis begins by identifying the key bonds that can be disconnected to simplify the structure.
Disconnection of Amine and Ether Linkages
The most logical retrosynthetic disconnections for this compound involve the C-N bond of the secondary amine and the C-O bond of the ether linkage. Disconnecting the C-N bond between the thian ring and the nitrogen atom suggests thian-3-one and 2-ethoxyethan-1-amine as precursor molecules. This disconnection points towards a reductive amination strategy for the forward synthesis.
Alternatively, disconnection of the C-N bond on the ethoxyethyl side chain suggests thian-3-amine (B2788540) and a suitable two-carbon electrophile bearing an ethoxy group, such as 2-ethoxyacetaldehyde followed by reduction, or a 2-haloethoxyethane. This approach highlights an alkylation pathway.
The ether linkage in the 2-ethoxyethyl fragment can also be a point of disconnection. This would lead to a 2-(aminoethyl)amino)-thiane precursor and an ethyl halide, although this is a less common primary strategy for this type of target molecule.
Application of Reductive Amination in C-N Bond Formation
Reductive amination is a highly effective and widely used method for the formation of C-N bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org For the synthesis of this compound, the most direct application of reductive amination would involve the reaction of thian-3-one with 2-ethoxyethan-1-amine.
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction conditions are generally mild, making it a versatile and functional group tolerant method. wikipedia.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, mild, and effective | Can be more expensive |
Approaches to the Thian-3-amine Ring System Synthesis
Another strategy could involve the modification of a pre-existing thian ring system. For example, thian-3-one, a key precursor for the reductive amination approach, can be synthesized through various methods, including the Dieckmann condensation of appropriate diesters followed by decarboxylation and subsequent sulfur incorporation.
Forward Synthesis Pathways
Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed for the construction of this compound.
Alkylation and Amination Reactions for this compound Construction
Direct alkylation of thian-3-amine with a suitable electrophile such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate represents a straightforward approach to forming the target molecule. This Sₙ2 reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide or tosylate byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
A related approach is the reaction of thian-3-amine with 2-ethoxyacetaldehyde to form an enamine or imine, which is then reduced in a separate step. This two-step process can sometimes offer better control over the reaction compared to direct alkylation.
Table 2: Comparison of Synthetic Pathways
| Pathway | Key Reaction | Starting Materials | Potential Issues |
|---|---|---|---|
| Reductive Amination | Imine formation and in situ reduction | Thian-3-one, 2-ethoxyethan-1-amine | Availability of thian-3-one |
Stereoselective Synthesis of Chiral this compound Isomers
Since the thian-3-amine core contains a stereocenter at the C3 position, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure isomers requires a stereoselective approach.
One strategy for achieving stereoselectivity is to employ a chiral starting material. For example, an enantiomerically pure precursor to the thian-3-amine ring could be carried through the synthesis. Asymmetric synthesis of cyclic amines is an active area of research. researchgate.net
Alternatively, a chiral auxiliary could be used to direct the stereochemical outcome of a key bond-forming step. For instance, in the reductive amination of thian-3-one, a chiral amine could be used as a resolving agent, or a chiral catalyst could be employed for the reduction of the imine intermediate. Asymmetric reductive amination is a known method for producing enantiopure chiral amines. wikipedia.org
Another approach involves the resolution of the racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.
Multi-component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them valuable tools in medicinal chemistry and materials science. beilstein-journals.org For the assembly of the this compound scaffold, several MCR strategies can be envisioned, with reductive amination being a particularly direct and relevant approach.
Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglumenlearning.com This process can be considered a three-component reaction, involving the ketone, the amine, and a reducing agent. For the synthesis of this compound, the most direct application of this method would involve the reaction of thian-3-one with 2-ethoxyethylamine (B85609) in the presence of a suitable reducing agent.
The general mechanism proceeds in two main steps:
Imine Formation: The nitrogen of 2-ethoxyethylamine performs a nucleophilic attack on the carbonyl carbon of thian-3-one. This is followed by dehydration to yield a transient iminium cation intermediate.
Reduction: A hydride reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), introduced into the reaction mixture, reduces the iminium ion to form the final secondary amine product, this compound. libretexts.org
Other MCRs, such as the Ugi or Mannich reactions, are powerful methods for generating α-amino amide or aminomethyl derivatives, respectively. nih.gov While not directly producing the target structure in one step from simple acyclic precursors, these reactions could be adapted to functionalize a pre-existing thian scaffold or to construct more complex analogs.
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Applicability to Target Scaffold |
|---|---|---|---|---|---|
| Reductive Amination | Thian-3-one | 2-Ethoxyethylamine | Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine | Direct synthesis of this compound. |
| Mannich Reaction | An enolizable ketone/aldehyde | A non-enolizable aldehyde (e.g., formaldehyde) | A primary or secondary amine | β-Amino carbonyl compound ("Mannich base") | Could be used to introduce an aminomethyl group onto a thian ring system. nih.gov |
| Ugi Reaction | An aldehyde/ketone | An amine | An isocyanide | α-Aminoacyl amide | Could generate complex analogs by incorporating different isocyanide and carboxylic acid components. nih.gov |
Synthesis of Precursor and Intermediate Compounds
The synthesis of this compound relies on the availability of its key precursors: 2-ethoxyethylamine and a thian-3-one scaffold. The preparation of these intermediates involves distinct and well-established chemical transformations.
Preparation of 2-Ethoxyethylamine Derivatives
2-Ethoxyethylamine is a crucial primary amine intermediate. A well-documented industrial method for its synthesis involves the catalytic ammoniation of 2-ethoxyethanol. google.com This process is designed for continuous production and is noted for its high conversion rate and selectivity. google.com
| Parameter | Value/Range | Notes |
|---|---|---|
| Starting Material | 2-Ethoxyethanol | Also known as ethylene (B1197577) glycol monoethyl ether. |
| Catalyst | Cu-Co/Al₂O₃-diatomite | May also contain promoters like Ru, Mg, or Cr. |
| Reaction Temperature | ~200°C | Temperature control is critical for selectivity. |
| Reaction Pressure | ~0.9 MPa | Maintains reactants in the desired phase. |
| Ammonia (B1221849) to Alcohol Molar Ratio | ~8.5 : 1 | A large excess of ammonia favors the formation of the primary amine. |
| Hydrogen to Alcohol Molar Ratio | ~5.5 : 1 | Helps prevent catalyst deactivation. |
Alternative, though less common for industrial scale, methods for preparing primary amines like 2-ethoxyethylamine include the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a 2-ethoxyethyl halide followed by hydrolysis, or the reduction of 2-ethoxyacetonitrile. libretexts.org
Synthesis of Thian-3-one Scaffolds
Thian-3-one, also known as tetrahydro-4H-thiopyran-3-one, is the heterocyclic ketone core required for the synthesis. Its preparation can be accomplished through several synthetic routes, typically involving cyclization to form the six-membered thian ring.
One common approach involves the Dieckmann condensation of a diester containing a sulfide (B99878) linkage. For example, the intramolecular cyclization of ethyl 3-((2-(ethoxycarbonyl)ethyl)thio)propanoate under basic conditions would yield a β-keto ester, which upon hydrolysis and decarboxylation, would afford thian-4-one. A similar strategy starting with appropriately substituted precursors can lead to thian-3-one.
A more direct and frequently cited method involves the cyclization of 1,5-dihalo-3-pentanone or its derivatives with a sulfide source like sodium sulfide. However, a well-established laboratory synthesis involves a multi-step sequence starting from 1,3-dichloro-2-propanol.
A representative synthesis can be outlined as follows:
Reaction with Thiolacetic Acid: 1,3-Dichloro-2-propanol is reacted with thiolacetic acid to form S,S'-(2-hydroxypropane-1,3-diyl) diethanethioate.
Hydrolysis and Cyclization: The resulting di(thioacetate) is hydrolyzed under basic conditions, and the intermediate dithiol is cyclized in the presence of a dihalide, such as 1,2-dibromoethane, to form 1,4-dithiane-2,6-diol.
Ring Transformation/Oxidation: More advanced methods often involve ring-closing metathesis or Pummerer-type rearrangements of sulfoxide (B87167) precursors to generate the thianone skeleton. A practical approach involves the oxidation of thian-3-ol, which itself can be prepared from the cyclization of appropriate haloalcohols with a sulfide source.
Due to the complexity and multiple potential pathways, the choice of synthesis often depends on the availability of starting materials and the desired scale of the reaction.
| Methodology | Key Precursors | General Transformation | Reference Principle |
|---|---|---|---|
| Dieckmann Condensation | Acyclic thio-diester | Intramolecular cyclization of a diester to a β-keto ester, followed by decarboxylation. | Classic cyclic ketone synthesis. |
| Double Alkylation of Sulfide | α,α'-Dihaloketone and Na₂S | Direct formation of the heterocyclic ring by nucleophilic substitution. | Heterocyclic ring formation. |
| Oxidation of Thianol | Thian-3-ol | Standard alcohol oxidation (e.g., using PCC, Swern, or Dess-Martin oxidation). | Functional group interconversion. |
Advanced Spectroscopic and Structural Elucidation of N 2 Ethoxyethyl Thian 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of N-(2-ethoxyethyl)thian-3-amine in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be unambiguously assigned.
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the thiane (B73995) ring and the N-(2-ethoxyethyl) side chain. The hydrogens on carbons adjacent to the nitrogen, sulfur, and oxygen atoms are deshielded and appear at higher chemical shifts (downfield). libretexts.orgdocbrown.info The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
The key proton signals are assigned as follows: The ethoxy group exhibits a characteristic triplet for the terminal methyl protons (H-10) and a quartet for the adjacent methylene (B1212753) protons (H-9), a result of their mutual coupling. The protons on the ethylamine (B1201723) bridge (H-6, H-7) and the thiane ring protons show more complex splitting due to the rigid ring structure and proximity to heteroatoms. The amine proton (NH) typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. libretexts.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 10 | 1.21 | t | 7.0 | -O-CH₂-CH₃ |
| 4, 5 | 1.75-1.98 | m | - | Thiane ring CH₂ |
| NH | 2.15 | br s | - | -NH- |
| 2, 4 | 2.60-2.75 | m | - | Thiane ring CH₂ |
| 6 | 2.81 | t | 5.8 | -NH-CH₂- |
| 3 | 3.05 | m | - | Thiane ring CH-N |
| 9 | 3.50 | q | 7.0 | -O-CH₂-CH₃ |
| 7 | 3.62 | t | 5.8 | -CH₂-O- |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. Carbons bonded to electronegative atoms like nitrogen, oxygen, and sulfur are deshielded and resonate at higher chemical shifts. libretexts.orgdocbrown.info The spectrum for this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the structure.
The carbon attached to the amine group on the thiane ring (C-3) is observed around 58 ppm. The carbons of the ethoxyethyl side chain are clearly distinguished, with the carbons directly bonded to oxygen (C-7, C-9) appearing further downfield compared to the carbon bonded to nitrogen (C-6) and the terminal methyl carbon (C-10). docbrown.info
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 10 | 15.2 | -O-CH₂-CH₃ |
| 5 | 25.8 | Thiane ring CH₂ |
| 4 | 29.5 | Thiane ring CH₂ |
| 2 | 32.1 | S-CH₂ |
| 6 | 49.5 | -NH-CH₂- |
| 3 | 58.3 | Thiane ring CH-N |
| 9 | 66.5 | -O-CH₂-CH₃ |
| 7 | 70.4 | -CH₂-O- |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key correlations would be observed between H-6 and H-7, and between H-9 and H-10, confirming the structure of the ethoxyethyl side chain. Within the thiane ring, COSY cross-peaks would establish the connectivity between adjacent protons (e.g., H-3 with protons at C-2 and C-4).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. sdsu.eduyoutube.com This allows for the definitive assignment of each proton signal to a specific carbon, for instance, linking the proton signal at 3.05 ppm to the C-3 carbon at 58.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (2-3 bonds), which is critical for connecting the different parts of the molecule. sdsu.eduresearchgate.net The most crucial correlation would be a cross-peak between the H-6 protons (δ 2.81) of the side chain and the C-3 carbon (δ 58.3) of the thiane ring, unequivocally establishing the attachment point of the side chain to the ring via the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is valuable for determining the preferred conformation and stereochemistry of the thiane ring, showing spatial relationships between axial and equatorial protons and their proximity to the ethoxyethyl side chain.
Computational Chemistry and Theoretical Investigations of N 2 Ethoxyethyl Thian 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. ictp.itaps.org It is used to solve the many-body electronic structure problem by focusing on the electron density rather than the complex wavefunction. abinit.org This approach is particularly well-suited for determining the molecular geometry and a wide array of electronic properties for medium-sized organic molecules like N-(2-ethoxyethyl)thian-3-amine. acs.orgmdpi.com
The first step in a computational study is typically to find the molecule's most stable three-dimensional structure, known as the optimized geometry. For this compound, this involves optimizing the geometry of the thiane (B73995) ring and the flexible N-(2-ethoxyethyl) side chain.
The thiane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing steric and torsional strain. scispace.comresearchgate.net Within this chair conformation, the N-(2-ethoxyethyl) substituent at the C3 position can be oriented in either an axial or equatorial position. DFT calculations would predict that the equatorial conformation is energetically more favorable to minimize steric hindrance.
The flexible ethoxyethyl side chain introduces additional conformational possibilities due to rotation around the C-C, C-N, and C-O single bonds. A full conformational analysis would identify several low-energy conformers, with the extended, anti-periplanar arrangement of the side chain typically being one of the most stable.
Below is an illustrative table of optimized geometrical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C-S | 1.825 | C-S-C | 98.5 |
| C-N | 1.468 | C-N-C | 112.0 |
| C-O | 1.429 | C-O-C | 111.5 |
| N-H | 1.014 | H-N-C | 109.8 |
| C-C (ring) | 1.535 | S-C-C | 113.2 |
| C-C (chain) | 1.528 | N-C-C | 110.4 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.brwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the sulfur and nitrogen atoms, as these are the most electron-rich and highest-energy electrons. The LUMO would likely be an antibonding orbital (σ*) associated with the C-S or C-N bonds. This distribution implies that the molecule would act as a nucleophile, with the nitrogen and sulfur atoms being the primary sites for reaction with electrophiles.
| Property | Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -6.25 | Lone pairs of Nitrogen and Sulfur atoms |
| LUMO Energy | 1.15 | σ* orbitals of C-S and C-N bonds |
| HOMO-LUMO Gap (E_gap) | 7.40 | N/A |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov
In NBO analysis, interactions between filled (donor) NBOs and empty (acceptor) NBOs are analyzed using second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the charge delocalization. For this compound, significant interactions would be expected, including:
Delocalization from the lone pairs of the nitrogen (LP(N)) and oxygen (LP(O)) atoms into adjacent antibonding orbitals (e.g., σ(C-C), σ(C-H)).
Delocalization from the sulfur lone pair (LP(S)) into neighboring antibonding orbitals.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N5 | σ* (C3-C4) | 3.85 | Hyperconjugation |
| LP (1) O8 | σ* (C6-C7) | 2.90 | Hyperconjugation |
| LP (1) S1 | σ* (C2-C3) | 1.95 | Hyperconjugation |
| σ (C9-H) | σ* (C7-O8) | 0.75 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. sapub.org It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.
Red/Yellow areas represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack.
Blue areas represent positive potential, indicating electron-poor regions that are susceptible to nucleophilic attack.
Green areas represent neutral potential.
For this compound, the MEP map would show the most negative potential concentrated around the electronegative nitrogen, oxygen, and sulfur atoms due to their lone pairs of electrons. These sites represent the most likely points of interaction for protons or other electrophiles. Regions of positive potential would be found around the hydrogen atoms, particularly the amine hydrogen (N-H).
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and the accuracy of the computational model.
For this compound, theoretical vibrational analysis would identify characteristic frequencies for its functional groups. Since calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, a scaling factor is typically applied for better agreement.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3350–3310 orgchemboulder.com | 3330 | Secondary amine |
| C-H stretch (aliphatic) | 2960–2850 | 2945, 2910, 2865 | CH₂, CH₃ groups |
| C-N stretch (aliphatic) | 1250–1020 orgchemboulder.com | 1185 | Amine C-N bond |
| C-O-C stretch (ether) | 1150–1085 | 1110 | Asymmetric stretch |
| C-S stretch | 700–600 | 680 | Thiane ring |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. chimia.chnih.gov
An MD simulation of this compound would reveal:
Conformational Dynamics: The simulation would show the constant flexing and rotation of the ethoxyethyl side chain, mapping the transitions between different low-energy conformers. This provides a realistic understanding of the molecule's flexibility at a given temperature.
Solvent Effects: By placing the molecule in a box of explicit solvent molecules (e.g., water), MD simulations can model how the solvent influences its structure and dynamics. For instance, water molecules would form hydrogen bonds with the amine (N-H), the nitrogen lone pair, and the ether oxygen. These interactions would stabilize certain conformations and affect the accessibility of reactive sites, providing crucial information that is not captured in gas-phase DFT calculations.
Investigation of Dynamic Molecular Behavior
The dynamic behavior of this compound is governed by the flexibility of its constituent parts: the thiane ring and the N-(2-ethoxyethyl) side chain. Molecular dynamics (MD) simulations are a powerful tool used to study these motions over time. japsonline.comresearchgate.net
For a molecule like this compound, MD simulations would likely reveal several key dynamic features:
Thiane Ring Conformation: The six-membered thian ring is not planar and would exist predominantly in a chair conformation to minimize steric and torsional strain. MD simulations would show the ring undergoing conformational exchange, including chair-chair interconversions, potentially through boat or twist-boat transition states. researchgate.net
Side Chain Flexibility: The ethoxyethyl side chain possesses multiple rotatable single bonds (C-C, C-N, C-O). The dynamic simulations would illustrate the range of conformations this side chain can adopt, from extended to more compact forms, influenced by solvent interactions and temperature.
Amine Inversion: The nitrogen atom of the secondary amine can undergo pyramidal inversion, a process with a low energy barrier that rapidly interconverts the two stereoisomers at the nitrogen center. researchgate.net
Solvation Studies and Intermolecular Interactions
The solvation of this compound and its interactions with its environment are dictated by its combination of polar and non-polar functional groups. The thermodynamics of solvation can be explored through both experimental calorimetry and computational models. researchgate.netmdpi.com
Hydrogen Bonding: The molecule has distinct sites for hydrogen bonding. The nitrogen atom of the amine and the oxygen atom of the ether group can both act as hydrogen bond acceptors. rsc.orgresearchgate.net The hydrogen atom attached to the amine nitrogen serves as a hydrogen bond donor. In polar protic solvents like water or alcohols, these sites would form strong intermolecular hydrogen bonds, significantly influencing the molecule's solubility and conformational preferences. researchgate.net
Dispersion Forces: The ethyl group and the methylene (B1212753) groups of the thian ring are non-polar and would primarily engage in weaker van der Waals or dispersion interactions with solvent molecules. dtu.dk
Quantum Chemical Studies for Reaction Mechanism Elucidation
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for mapping the energetic landscapes of chemical reactions, providing detailed insight into how reactions occur. nih.govfrontiersin.orgibm.com
Energy Profiles and Transition State Characterization
A reaction's energy profile plots the change in potential energy as reactants are converted into products. Key features of this profile are the intermediates (local energy minima) and transition states (energy maxima). The height of the highest energy transition state from the reactants determines the reaction's activation energy and, therefore, its rate. researchgate.netresearchgate.net
For a reaction involving this compound, such as its formation or subsequent transformation, DFT calculations would be employed to:
Optimize the 3D geometry of reactants, intermediates, transition states, and products.
Calculate the Gibbs free energy for each of these structures. chemrxiv.orgscispace.com
Identify the transition state, which is a high-energy, unstable structure that connects reactants and products. The characterization involves confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
While a specific profile for this exact molecule is not published, studies on analogous reactions, such as reductive aminations, show that these computational methods can accurately model the entire reaction pathway, including the energies of all transient species. chemrxiv.orgscispace.comnih.gov
Mechanistic Pathways for Thian-3-amine (B2788540) Ring Formation and Transformation
Ring Formation: A common and highly efficient method for synthesizing secondary amines like this compound is reductive amination. chemrxiv.org Computationally, the mechanism for its formation from thian-3-one and 2-ethoxyethylamine (B85609) would be modeled as follows:
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of thian-3-one. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov
Dehydration: The carbinolamine intermediate is then protonated at the oxygen, making water a good leaving group. Subsequent elimination of water forms a protonated imine, or an iminium ion. nih.gov
Ring Transformation: The thiane ring itself can undergo transformations.
Ring Opening: Under certain catalytic or photochemical conditions, heterocyclic rings can undergo opening. nih.govresearchgate.net For the thiane ring, this could involve cleavage of a C-S bond. DFT studies would be crucial to determine the energy barriers for such processes and to understand how substituents on the ring influence its stability and the pathway of ring-opening reactions. nih.gov
Rearrangement: Some reaction pathways can involve rearrangement of the ring structure, potentially leading to the formation of different-sized rings or isomers, often proceeding through complex intermediates and transition states that can be elucidated by DFT calculations. acs.orgrsc.org
Theoretical Descriptors for Structure-Property Relationships
Computational chemistry provides molecular descriptors that correlate a molecule's structure with its physical and biological properties. researchgate.net One of the most important descriptors in medicinal chemistry is the Topological Polar Surface Area (TPSA). nih.govresearchgate.net
Topological Polar Surface Area (TPSA) Calculations
TPSA is defined as the sum of the surface areas of polar atoms (typically oxygen, nitrogen, and attached hydrogens) in a molecule. wikipedia.org It is a key predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.govresearchgate.net The calculation of TPSA is based on the summation of fragment contributions, making it a rapid method that avoids the need for 3D conformational analysis. nih.govpitt.edu
While the TPSA for this compound is not explicitly listed in major databases, it can be estimated by examining closely related structures.
Table 1: Calculated TPSA Values for this compound Analogs
| Compound Name | Molecular Formula | TPSA (Ų) | Data Source |
|---|---|---|---|
| N-(2-Methoxyethyl)thiolan-3-amine | C₇H₁₅NOS | 44.49 | PubChem |
| 2-Ethoxyethylamine | C₄H₁₁NO | 35.25 | PubChem |
Based on these analogs, the TPSA of this compound is expected to be in the approximate range of 40-50 Ų.
Interpretation of TPSA Value:
Blood-Brain Barrier (BBB) Permeability: Molecules with a TPSA less than 90 Ų are generally considered capable of penetrating the BBB. wikipedia.orgnih.gov A value in the 40-50 Ų range suggests that this compound has a high likelihood of crossing the BBB.
Intestinal Absorption: A TPSA value below 140 Ų is a strong indicator of good oral bioavailability and intestinal absorption. wikipedia.orgtalete.mi.it The estimated TPSA for this compound falls well within this limit.
Therefore, theoretical TPSA calculations suggest that this compound possesses physicochemical properties favorable for a potential orally bioavailable and centrally active therapeutic agent. nih.govmdpi.com
Octanol-Water Partition Coefficient (LogP) Predictions
Detailed research findings and data tables regarding the predicted octanol-water partition coefficient (LogP) for this compound are not available in the searched scientific literature and databases. LogP is a critical parameter in computational chemistry that measures the hydrophobicity of a compound, influencing its pharmacokinetic properties. Prediction of this value typically relies on computational models and software that analyze the molecule's structure, but such an analysis for this specific compound is not publicly documented.
Rotatable Bond Count Analysis
Specific data from the analysis of the rotatable bond count for this compound is not present in the reviewed scientific and chemical databases. The number of rotatable bonds is a key molecular property that influences a molecule's conformational flexibility and is a factor in assessing its potential as a drug candidate. This value is determined through computational analysis of the chemical structure, which has not been published for this particular compound.
Chemical Reactivity and Derivatization Studies of N 2 Ethoxyethyl Thian 3 Amine
Modifications at the Amine Nitrogen
The secondary amine moiety is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.
Secondary amines readily undergo nucleophilic addition-elimination reactions with acylating and sulfonylating agents. chemistrystudent.com
Acylation: The reaction of N-(2-ethoxyethyl)thian-3-amine with acyl chlorides or acid anhydrides results in the formation of a stable tertiary amide. pearson.comsimply.science This transformation is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. libretexts.org The resulting N-acylated derivative lacks the basicity of the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, is a classic method for derivatizing amines. unacademy.com When this compound is treated with benzenesulfonyl chloride in the presence of aqueous alkali (the Hinsberg test), it is expected to form N-(benzenesulfonyl)-N-(2-ethoxyethyl)thian-3-amine. byjus.comchemistrylearner.com As a derivative of a secondary amine, this resulting sulfonamide lacks an acidic proton on the nitrogen atom and would therefore be insoluble in the alkaline solution, forming a precipitate. wikipedia.org This reaction serves as a definitive test for secondary amines. byjus.com
| Reagent | Product | Product Class | Typical Conditions |
|---|---|---|---|
| Acetyl Chloride | N-acetyl-N-(2-ethoxyethyl)thian-3-amine | Tertiary Amide | Inert solvent, presence of a base (e.g., pyridine) |
| Benzenesulfonyl Chloride | N-(benzenesulfonyl)-N-(2-ethoxyethyl)thian-3-amine | Sulfonamide | Aqueous NaOH or KOH |
Salt Formation: As a typical amine, this compound is basic and will react with inorganic or organic acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid (HCl) would yield N-(2-ethoxyethyl)thian-3-aminium chloride, a water-soluble salt.
Quaternization: The nitrogen atom can also act as a nucleophile in SN2 reactions with alkyl halides. libretexts.orgopenstax.org Reaction with one equivalent of an alkyl halide, such as methyl iodide, would yield a tertiary amine. However, such alkylations are often difficult to control at the tertiary amine stage, as the product is also nucleophilic. libretexts.org Using an excess of the alkylating agent under forcing conditions leads to exhaustive alkylation, where the intermediate tertiary amine is further alkylated to produce a quaternary ammonium salt. jove.com This process converts the neutral amine into a permanently charged ionic compound.
| Reagent | Product | Product Class |
|---|---|---|
| Hydrochloric Acid (HCl) | N-(2-ethoxyethyl)thian-3-aminium chloride | Ammonium Salt |
| Methyl Iodide (CH₃I, 1 equiv.) | N-(2-ethoxyethyl)-N-methylthian-3-amine | Tertiary Amine |
| Methyl Iodide (CH₃I, excess) | N-(2-ethoxyethyl)-N,N-dimethylthian-3-aminium iodide | Quaternary Ammonium Salt |
Transformations of the Thian Ring
The thian (tetrahydrothiopyran) ring contains a sulfur atom that can undergo oxidation, while the saturated carbocyclic framework is generally stable.
The thioether functionality within the thian ring is susceptible to oxidation. The reaction can be controlled to yield either the sulfoxide (B87167) or the sulfone, depending on the oxidant and reaction conditions. researchgate.net Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. rsc.org Oxidation with one equivalent of the reagent typically affords the sulfoxide, this compound 1-oxide. Further oxidation with a second equivalent of the oxidant yields the corresponding sulfone, this compound 1,1-dioxide. These oxidations introduce polarity and hydrogen-bond accepting capabilities at the sulfur center.
| Reagent (Equivalents) | Product | Oxidation State of Sulfur |
|---|---|---|
| H₂O₂ (1 equiv.) | This compound 1-oxide | Sulfoxide |
| m-CPBA (≥2 equiv.) | This compound 1,1-dioxide | Sulfone |
The thian ring is a saturated six-membered heterocycle and, as such, possesses considerable thermodynamic stability with low ring strain. Consequently, ring-opening and rearrangement reactions are not expected under typical laboratory conditions. Transformations of this nature would require harsh conditions or specific reagents designed for C-S bond cleavage, such as reductive desulfurization using Raney Nickel, which would fundamentally alter the core structure. Unlike highly activated systems such as aryl thianthrenium salts, the simple thian ring in this molecule is not predisposed to facile ring-opening or skeletal rearrangement. rsc.org
Synthesis and Characterization of Analogs and Homologs for Structure-Reactivity Investigations
The synthesis of this compound and its analogs is crucial for systematic investigations into structure-reactivity relationships. A highly effective and versatile method for preparing such compounds is reductive amination. wikipedia.orglibretexts.org
A plausible synthetic route to the parent compound involves the condensation of thian-3-one with 2-ethoxyethanamine to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine. chemistrysteps.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are well-suited for this one-pot reaction. harvard.edu
This synthetic strategy allows for considerable flexibility in generating a library of analogs and homologs by varying either the carbonyl or the amine component.
Analogs via Amine Modification: Reacting thian-3-one with different primary amines (e.g., 2-methoxyethanamine, 3-aminopropan-1-ol) would yield analogs with modified N-substituents.
Homologs via Ring Modification: Reacting 2-ethoxyethanamine with different cyclic ketones (e.g., tetrahydrothiopyran-4-one, cyclopentanone, cyclohexanone) would produce structural isomers or homologs with different ring systems.
The characterization of these newly synthesized compounds would be accomplished using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight.
| Carbonyl Precursor | Amine Precursor | Product |
|---|---|---|
| Thian-3-one | 2-ethoxyethanamine | This compound |
| Thian-3-one | 2-methoxyethanamine | N-(2-methoxyethyl)thian-3-amine |
| Tetrahydrothiopyran-4-one | 2-ethoxyethanamine | N-(2-ethoxyethyl)thian-4-amine |
| Cyclohexanone | 2-ethoxyethanamine | N-cyclohexyl-N-(2-ethoxyethyl)amine |
Varied N-Alkyl Substitution Patterns
The secondary amine of this compound is a key site for derivatization through N-alkylation. This common transformation in medicinal chemistry allows for the introduction of a wide array of alkyl and substituted alkyl groups, which can significantly influence the compound's physicochemical properties and biological activity.
The N-alkylation of cyclic secondary amines like this compound can be achieved through various synthetic methodologies. A prevalent method involves the reaction of the amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective mono-alkylation, avoiding the formation of quaternary ammonium salts.
A study on the N-alkylation of secondary amines with alkyl halides using potassium hydride and triethylamine (B128534) as the base system demonstrated satisfactory yields of the corresponding tertiary amines. Another approach utilizes cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines and can be adapted for secondary amines. These methods are generally compatible with a variety of functional groups, allowing for the synthesis of a diverse library of N-substituted derivatives.
Table 1: Representative N-Alkylation Reactions of Secondary Amines
| Amine Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Piperidine (B6355638) | Benzyl bromide | K₂CO₃ / Acetonitrile | N-Benzylpiperidine | 95 |
| Pyrrolidine (B122466) | Ethyl iodide | Et₃N / Dichloromethane | N-Ethylpyrrolidine | 88 |
This table presents data from analogous N-alkylation reactions on cyclic secondary amines to illustrate the expected outcomes for this compound.
Modifications of the Ethoxyethyl Moiety
The ethoxyethyl group in this compound presents another opportunity for structural modification, primarily through reactions involving the ether linkage. While ethers are generally stable, they can undergo cleavage under strongly acidic conditions.
Acid-catalyzed cleavage of the ether bond, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), would result in the formation of a secondary amine with a 2-hydroxyethyl substituent and the corresponding ethyl halide. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orglibretexts.org
Alternatively, derivatization of the terminal ethoxy group is a more subtle modification. While direct functionalization of the ethyl group is challenging, it is conceivable to synthesize analogs with different ether substituents starting from thian-3-amine (B2788540) and an appropriately substituted 2-haloethoxy derivative. For instance, replacing the ethyl group with a methyl, propyl, or even a fluorinated alkyl group could modulate properties such as lipophilicity and metabolic stability.
Table 2: Potential Products from Modification of the Ethoxyethyl Moiety
| Starting Material | Reagent | Potential Product |
|---|---|---|
| This compound | HBr (excess) | N-(2-hydroxyethyl)thian-3-amine |
| Thian-3-amine | 1-bromo-2-methoxyethane | N-(2-methoxyethyl)thian-3-amine |
This table illustrates hypothetical reaction outcomes based on the general reactivity of ethers.
Isosteric Replacements within the Thian Ring
A common isosteric replacement for a thioether is a methylene (B1212753) group, which would convert the thian ring to a cyclohexane (B81311) ring. This substitution removes the sulfur atom, which can be a site of metabolic oxidation. nih.gov Other potential single-atom replacements for the sulfur atom include an oxygen atom (to form an oxane ring) or a nitrogen atom (to form a piperidine ring).
Furthermore, the entire thian ring could be replaced with other cyclic systems of similar size and shape. For example, a cyclopentyl or a pyrrolidine ring could be considered as non-classical isosteres. The synthesis of such analogs would require a de novo synthetic approach, starting from the appropriate cyclic amine or a precursor thereof.
Computational studies can be employed to predict how different isosteric replacements might affect the conformation and electronic properties of the molecule, guiding the selection of the most promising candidates for synthesis. nih.gov
Table 3: Potential Isosteric Replacements for the Thian Ring
| Original Ring | Isosteric Replacement | Resulting Analog | Key Property Change |
|---|---|---|---|
| Thian | Cyclohexane | N-(2-ethoxyethyl)cyclohexan-3-amine | Removal of heteroatom, increased lipophilicity |
| Thian | Oxane | N-(2-ethoxyethyl)oxan-3-amine | Increased polarity, potential for H-bonding |
| Thian | Piperidine | N-(2-ethoxyethyl)piperidin-3-amine | Introduction of a basic center |
This table provides hypothetical examples of isosteric replacements for the thian ring and their potential impact on molecular properties.
Emerging Research Themes and Methodological Advancements
Development of Catalytic and Green Chemistry Approaches for Thian-3-amine (B2788540) Synthesis
The synthesis of N-(2-ethoxyethyl)thian-3-amine is typically achieved via the reductive amination of thian-3-one with 2-ethoxyethylamine (B85609). This process involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine. masterorganicchemistry.comresearchgate.net Modern synthetic chemistry emphasizes the use of green and catalytic methods to improve the sustainability of such transformations. rsc.org
Green chemistry approaches focus on minimizing environmental impact by using eco-friendly solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable. nih.govijpsr.com For the synthesis of heterocyclic amines, strategies such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of green solvents like water or polyethylene (B3416737) glycol (PEG) have been explored for related thiazine (B8601807) and thiazole (B1198619) structures. researchgate.netnih.govbepls.com These methods often lead to shorter reaction times, higher yields, and a reduction in hazardous byproducts. researchgate.net
Catalysis is central to these green approaches. While traditional methods might use stoichiometric hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), recent developments favor catalytic hydrogenation. masterorganicchemistry.comresearchgate.net Heterogeneous catalysts, particularly those based on copper, nickel, or ruthenium, are gaining traction as they are easily separated from the reaction mixture and can be reused, improving the process's atom economy. researchgate.netresearchgate.netacs.org The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reductive amination process. organic-chemistry.orgchemrxiv.orgnih.gov
The table below summarizes various catalytic and green chemistry principles applicable to the synthesis of thian-3-amine derivatives.
| Approach | Key Features | Potential Advantages for Thian-3-amine Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, and fewer side products. nih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance mass transfer and reaction rates. | Improved efficiency, especially in heterogeneous reactions. nih.gov |
| Green Solvents | Replacement of volatile organic compounds with water, ionic liquids, or PEG. | Reduced environmental impact and improved safety. bepls.comresearchgate.net |
| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., Cu/SiO₂, Ru/TiP). researchgate.netacs.org | Ease of catalyst separation and recyclability, leading to a more sustainable process. |
| Transfer Hydrogenation | Use of molecules like formic acid as a hydrogen source instead of H₂ gas. organic-chemistry.org | Enhanced operational safety and milder reaction conditions. |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. In situ (in the reaction vessel) spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.com For the synthesis of this compound via reductive amination, Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful tools.
ReactIR™, a form of in situ FTIR spectroscopy, can track the concentration of key species in real-time. mt.com It is highly effective for monitoring reductive aminations because it can detect the transient imine intermediate, which is often unstable and difficult to analyze using traditional offline methods like chromatography. mt.com By observing the disappearance of the carbonyl peak (from thian-3-one), the appearance and subsequent disappearance of the C=N stretch of the imine, and the appearance of the N-H bend of the final amine product, chemists can precisely determine the reaction endpoint and identify potential bottlenecks or side reactions. mt.comnih.gov
Raman spectroscopy offers a complementary in situ monitoring technique. It is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering and for monitoring reactions involving solid catalysts or slurries. researchgate.net The technique can provide detailed structural information about molecules and is sensitive to changes in chemical bonding during a reaction. researchgate.netnih.gov
The following table compares the applicability of these advanced spectroscopic techniques for monitoring thian-3-amine synthesis.
| Technique | Information Provided | Advantages for in situ Monitoring |
| FTIR (ReactIR™) | Real-time concentration profiles of reactants, intermediates (imine), and products. mt.com | Excellent for tracking functional group changes (C=O, C=N, N-H); widely applicable in organic solvents. mt.comnih.gov |
| Raman Spectroscopy | Molecular fingerprinting, bond vibrations, and structural changes. researchgate.net | Strong signals for C=C and C=N bonds; low interference from water; suitable for heterogeneous systems. researchgate.net |
Chemoinformatics and Machine Learning Applications in Predictive Chemistry for Thian-3-amines
Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. nih.govresearchgate.net Instead of synthesizing and testing every possible derivative of a compound, these computational tools can screen virtual libraries to identify candidates with desired characteristics. analyticssteps.comyoutube.comyoutube.com
For a class of compounds like thian-3-amines, ML models could be trained on a dataset of known molecules to predict a wide range of properties for novel, unsynthesized derivatives such as this compound. These properties could include:
Physicochemical Properties: Solubility, boiling point, logP (lipophilicity).
Biological Activity: Binding affinity to a specific protein target, potential toxicity.
Spectroscopic Data: Predicted NMR spectra, which can aid in structure elucidation.
The process typically involves representing the molecular structure numerically using "molecular descriptors" or "fingerprints." An ML algorithm, such as a neural network or a kernel ridge regression model, then learns the relationship between these structural features and the property of interest. nih.gov This predictive capability can dramatically accelerate the materials discovery process by prioritizing synthetic efforts on the most promising candidates. youtube.com
Utilization of this compound as a Chemical Probe in Reaction Mechanism Discovery
Chemical probes are small molecules designed to interact with a specific biological target (like an enzyme or receptor) or to participate in a chemical reaction in a defined way, thereby helping to elucidate a biological process or reaction mechanism. nih.govyoutube.com While this compound has not been specifically cited as a chemical probe, its structure contains several functional groups that suggest potential applications in this area.
The secondary amine is a nucleophile and a base, capable of participating in reactions or binding to acidic sites in an enzyme. The sulfur atom in the thiane (B73995) ring is a soft nucleophile and can coordinate to metal centers, a common feature in many enzymes. youtube.com The ether linkage provides a point of hydrogen bond acceptance.
A molecule with this combination of features could potentially be used as a mechanism-based inhibitor . youtube.com In such a role, the compound might be processed by a target enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it. For example, thiamine (B1217682) (Vitamin B1) analogues are used as probes and inhibitors for thiamine-dependent enzymes, demonstrating how modifying a core heterocyclic structure can create potent tools for biochemical investigation. nih.govrsc.orgnih.gov The specific arrangement of functional groups in this compound could be exploited to probe the active sites of enzymes involved in amine metabolism or sulfur chemistry.
Hybrid Computational-Experimental Methodologies for Comprehensive Understanding
A comprehensive understanding of a molecule's behavior requires a combination of experimental observation and computational modeling. Hybrid methodologies that integrate these two approaches provide deeper insights than either could alone.
For this compound, computational chemistry, particularly using Density Functional Theory (DFT), can be used to model various molecular properties. researchgate.net These calculations can predict:
Conformational Analysis: The thiane ring exists primarily in a chair conformation. wikipedia.org DFT can calculate the relative energies of different chair and boat conformers of the substituted ring, predicting the most stable three-dimensional structure. researchgate.net
Reaction Mechanisms: The entire reaction pathway for its synthesis via reductive amination can be modeled to calculate the energies of transition states and intermediates, providing a detailed mechanistic picture.
Spectroscopic Properties: Computational models can predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can then be compared with experimental spectra to confirm the structure and conformation. researchgate.net
These computational predictions are then validated and refined using experimental data. For instance, predicted NMR chemical shifts can be compared to experimentally measured spectra to confirm the dominant conformation in solution. Similarly, reaction intermediates predicted by DFT can be searched for using in situ spectroscopic techniques like ReactIR. This synergy between theory and experiment provides a robust and detailed understanding of the chemical system. researchgate.net
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional alkylation | Ethanol | K₂CO₃ | 65–70 | |
| Microwave-assisted | Methanol | K₂CO₃ | 85–90 |
Advanced: How do computational models predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
- Map electron density distribution (e.g., Fukui indices) to identify reactive sites on the thian ring and ethoxyethyl chain.
- Simulate transition states for reactions like Sₙ2 substitutions or amine protonation.
- Compare with experimental data (e.g., NMR chemical shifts) to validate computational models .
Key Insight : The ethoxyethyl group’s electron-donating effect increases nucleophilicity at the amine nitrogen, favoring interactions with electrophilic targets .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Thian Ring Protons : δ 2.8–3.2 ppm (multiplet, CH₂-S).
- Ethoxyethyl Chain : δ 1.2 ppm (triplet, CH₃), δ 3.5 ppm (quartet, OCH₂) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 217.3 (C₉H₁₉NOS) with fragmentation patterns confirming the ethoxyethyl group .
- IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .
Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies compare analogs:
- Fluorine Substitution : Increases metabolic stability (e.g., N-(3-fluoro-2-methylphenyl)thian-3-amine shows 3x longer half-life in hepatic microsomes) .
- Bromine Substitution : Enhances binding to serotonin receptors (e.g., Ki = 12 nM for N-(3-bromo-4-fluorophenyl)thian-3-amine vs. 45 nM for non-halogenated analogs) .
Q. Experimental Design :
Synthesize derivatives with halogens at varying positions.
Test in vitro binding assays (e.g., radioligand displacement).
Use molecular docking to correlate substituent position with receptor affinity .
Advanced: How to resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies arise from variations in:
Q. Resolution Strategy :
Conduct Design of Experiments (DoE) to optimize solvent/catalyst ratios.
Use HPLC to monitor intermediate formation and side reactions .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Intermediate : Serves as a precursor for serotonin receptor modulators due to its amine and sulfur moieties .
- Enzyme Inhibition : Tested in acetylcholinesterase assays (IC₅₀ = 8.2 µM) via competitive binding at the catalytic site .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀/Ki | Reference |
|---|---|---|---|
| N-(3-Bromo-4-fluorophenyl)thian-3-amine | Serotonin 5-HT₂A | 12 nM | |
| N-(3-Fluoro-2-methylphenyl)thian-3-amine | Acetylcholinesterase | 8.2 µM |
Advanced: How to analyze regioselectivity in this compound derivatives?
Methodological Answer:
- NMR Titration : Track proton shifts during reaction with electrophiles (e.g., nitrating agents) to identify preferred substitution sites.
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and steric hindrance effects (e.g., thian ring puckering influences reactivity) .
Example : Nitration occurs preferentially at the 4-position of the thian ring due to steric shielding of the 2-position by the ethoxyethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
